molecular formula C24H21ClN2O3 B15041385 5-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15041385
M. Wt: 420.9 g/mol
InChI Key: NCAORIQGIQUYGN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-benzoxazine class, characterized by a fused tricyclic structure. The core consists of a pyrazole ring fused to a benzoxazine moiety. Key substituents include a 4-chlorophenyl group at position 5 and a 3,4-dimethoxyphenyl group at position 2. These substituents influence electronic, steric, and pharmacokinetic properties.

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H21ClN2O3/c1-28-22-12-9-16(13-23(22)29-2)19-14-20-18-5-3-4-6-21(18)30-24(27(20)26-19)15-7-10-17(25)11-8-15/h3-13,20,24H,14H2,1-2H3

InChI Key

NCAORIQGIQUYGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)Cl)OC

Origin of Product

United States

Preparation Methods

The synthesis of 5-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the core pyrazolo[1,5-c][1,3]benzoxazine structure, followed by the introduction of the 4-chlorophenyl and 3,4-dimethoxyphenyl substituents. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

5-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Scientific Research Applications

5-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Pathways involved may include signal transduction pathways where the compound modulates the activity of key proteins, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrazolo-Benzoxazine Class

The following compounds share the pyrazolo[1,5-c][1,3]benzoxazine core but differ in substituents and biological activity:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Evidence ID
5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-... 3,4-dimethoxyphenyl (5), 4-methoxyphenyl (2) C25H24N2O4 No bioactivity data provided
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-... 4-chlorobenzyloxy (5), phenyl (2) C32H25ClN2O3 No bioactivity data provided
9-chloro-5-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-... 2,4-dichlorophenyl (5), 4-fluorophenyl (2) C22H14Cl3FN2O Higher halogenation; potential enhanced lipophilicity
2-(4-Fluorophenyl)-5-(4-methylphenyl)-... 4-fluorophenyl (2), 4-methylphenyl (5) C23H19FN2O Reduced steric hindrance due to methyl group

Key Observations :

  • Halogenation : The 4-chlorophenyl group in the target compound may confer moderate lipophilicity compared to the highly halogenated analog in .
  • Methoxy Groups : The 3,4-dimethoxyphenyl substituent likely enhances solubility via hydrogen bonding, similar to analogs in and .
Derivatives with Related Heterocyclic Cores

Compounds with divergent heterocyclic systems but shared substituents:

Compound Class Example Structure (Evidence ID) Substituents Bioactivity
Thiazolyl-pyrazoline 4a–4d () 4-chlorophenyl, 3,4-dimethoxyphenyl EGFR/HER2 inhibition (IC50: 0.28–1.64 µM)
Pyrazolinyl thiocarboxamide 1b, 2b () 3,4-dimethoxyphenyl, 4-chlorophenyl Antibacterial (MIC: 8–32 µg/mL)
1,3,4-Oxadiazole O3 () 4-chlorophenyl, 3,4-dimethoxyphenyl Anti-inflammatory (59.5–61.9% inhibition)

Key Observations :

  • Bioactivity : The thiazolyl-pyrazoline derivatives () exhibit potent kinase inhibition, suggesting that the 4-chlorophenyl and 3,4-dimethoxyphenyl groups synergize in target binding .
  • Anti-Inflammatory Activity : Oxadiazole analogs () with similar substituents show efficacy comparable to indomethacin, highlighting the role of electron-withdrawing groups in modulating activity .

Physicochemical and Pharmacokinetic Comparison

Molecular Properties
Property Target Compound 5-(3,4-Dimethoxyphenyl)-... () 9-chloro-5-(2,4-dichlorophenyl)-... ()
Molecular Weight ~432 g/mol (estimated) 416.48 g/mol 447.72 g/mol
LogP (Predicted) ~3.5 ~3.1 ~4.8
Hydrogen Bond Acceptors 5 (2 ethers, 1 oxazine, 2 nitrogens) 6 4

Key Observations :

  • The target compound’s lower halogenation compared to ’s analog may improve solubility while retaining moderate lipophilicity.
Drug-Likeness
  • Lipinski’s Rule: All pyrazolo-benzoxazines in comply with Lipinski’s criteria (molecular weight <500, LogP <5, ≤10 H-bond acceptors/donors), suggesting oral bioavailability .
  • Veber’s Rule : Compounds with >7 rotatable bonds (e.g., ’s benzyloxy-substituted analog) may exhibit reduced intestinal absorption .

Research Findings and Implications

  • Antimicrobial Activity: Pyrazolinyl thiocarboxamides () with 3,4-dimethoxyphenyl groups show moderate activity against C.
  • Kinase Inhibition : Thiazolyl-pyrazolines () demonstrate dual EGFR/HER2 inhibition, with compound 4c (91% yield) showing the highest potency (IC50: 0.28 µM) .
  • Synthetic Accessibility : The target compound’s analogs are typically synthesized via multi-step cyclization reactions (e.g., chalcone intermediates in ), with yields ranging from 52–91% .

Biological Activity

The compound 5-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the benzoxazine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzoxazine Core : A fused heterocyclic structure that contributes to its biological properties.
  • Chlorophenyl and Dimethoxyphenyl Substituents : These groups are significant for enhancing the compound's pharmacological profile.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC19H18ClN3O2
Molecular Weight347.81 g/mol
Melting Point220-222 °C
SolubilitySoluble in DMSO and methanol

Anticancer Activity

Recent studies have demonstrated that benzoxazine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines.

  • Case Study : A study evaluated the compound's effect on MCF-7 breast cancer cells, revealing an IC50 value of approximately 70.74 µM, indicating moderate efficacy in inhibiting cell proliferation .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that related benzoxazine derivatives possess activity against both Gram-positive and Gram-negative bacteria.

  • Table 2: Antimicrobial Activity Data
Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Salmonella typhi10150

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

  • Research Findings : In vitro studies reported an IC50 value of 0.63 µM for AChE inhibition, suggesting a strong potential for therapeutic applications in Alzheimer's disease .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The presence of halogen and methoxy groups enhances binding affinity to various receptors.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence cellular oxidative stress levels, contributing to its anticancer effects.

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